

A Comparative Guide to the Binding Affinities of Nrf2-Derived Peptides to KEAP1

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Compound of Interest						
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The interaction between the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) and its negative regulator Kelch-like ECH-associated protein 1 (KEAP1) is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3][4][5] Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[2][5][6] However, upon exposure to stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of cytoprotective genes.[1][2][6] Consequently, the KEAP1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic target for diseases characterized by oxidative stress.

This guide provides an objective comparison of the binding affinities of various Nrf2-derived peptides to the **Kelch domain** of KEAP1, supported by experimental data from the literature. We present a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations to elucidate the signaling pathway and experimental workflows.

Quantitative Comparison of Binding Affinities

The binding affinity of Nrf2-derived peptides to the KEAP1 **Kelch domain** is a key determinant of their potential as inhibitors of this PPI. The dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction. The following table summarizes the binding affinities of several Nrf2-derived peptides reported in the literature.



Peptide Sequence/Nam e	Length (amino acids)	Assay Method	Binding Affinity (Kd, Ki, or IC50)	Reference
Nrf2 (Neh2 domain)	Full-length domain	Nuclear Magnetic Resonance (NMR)	~5 nM (Kd)	[7]
16-mer (encompassing ETGE motif)	16	Isothermal Titration Calorimetry (ITC)	20 nM (Kd)	[8]
16-mer (encompassing ETGE motif)	16	Surface Plasmon Resonance (SPR)	23.9 nM (Kd in solution)	[9][10]
Acetylated 9-mer	9	Surface Plasmon Resonance (SPR)	~23.5 nM (Kd)	[7]
14-mer (p2)	14	Pull-down assay	Effective displacement	[11]
12-mer	12	Surface Plasmon Resonance (SPR)	High affinity	[12]
10-mer (LDEETGEFLP; residues 76-85)	10	Competitive Displacement Assay	Less effective than 16-mer	[7][8]
9-mer (LDEETGEFL)	9	Surface Plasmon Resonance (SPR)	352 nM (Kd in solution)	[9][10]
8-mer	8	Fluorescence Polarization (FP)	>20-fold weaker than 9-mer	[12]
Cyclic 7-mer (c[(D)-β-	7	Not specified	Recapitulates full 20 nM affinity	[13][14][15]



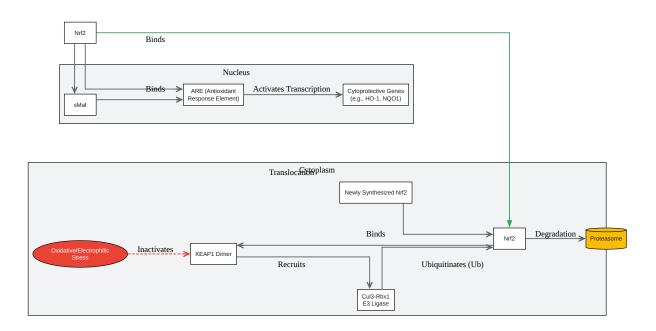
homoAla-DPETGE])

Linear 7-mer (GDEETGE)	7	Not specified	4.3 μM (Kd)	[13][14][15]
P8-H (cyclic peptide with fatty acid tag)	Not specified	Surface Plasmon Resonance (SPR)	Nanomolar affinity	[16]

Visualizing the Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, KEAP1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, targeting the Neh2 domain of Nrf2 for ubiquitination and subsequent degradation by the proteasome.[17] This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine sensors within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows newly synthesized Nrf2 to bypass KEAP1-mediated degradation, accumulate in the cytoplasm, and translocate to the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[1] [2][18]





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Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Experimental Protocols

Accurate determination of binding affinities is crucial for the comparative analysis of Nrf2derived peptides. The following are detailed methodologies for key experiments cited in the



literature.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH , and entropy, ΔS) in a single experiment.[7][19]

Methodology:

- Protein and Peptide Preparation:
 - Express and purify the **Kelch domain** of KEAP1, often using bacterial expression systems followed by affinity and size-exclusion chromatography.
 - Synthesize the Nrf2-derived peptide of interest.
 - Thoroughly dialyze or dissolve both the protein and peptide in the identical buffer (e.g., 10 mM HEPES, pH 7.4) to minimize heats of dilution.[7][20]
 - Accurately determine the concentrations of both the protein and peptide solutions.[6][7]
 - Degas both solutions immediately before the experiment to prevent the formation of air bubbles.[6]
- ITC Experiment:
 - Set the experimental temperature (e.g., 25°C).[6][20]
 - Load the KEAP1 Kelch domain solution (typically 5-50 μM) into the sample cell of the ITC instrument.[6][20]
 - Load the Nrf2 peptide solution (typically 10-20 fold higher concentration than the protein)
 into the injection syringe.[6]
- Titration:



- Perform a series of small, sequential injections (e.g., 2 μL aliquots) of the Nrf2 peptide solution into the sample cell containing the KEAP1 protein.[20]
- Allow the system to reach equilibrium after each injection while monitoring the heat change.
- Data Analysis:
 - Integrate the heat change peaks for each injection.
 - Correct for the heat of dilution by subtracting the heat change observed from injecting the peptide into buffer alone.[19]
 - Plot the corrected heat change per mole of injectant against the molar ratio of peptide to protein.
 - \circ Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH .

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., KEAP1) to a ligand (e.g., Nrf2 peptide) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

- · Sensor Chip Preparation:
 - Immobilize the synthesized Nrf2-derived peptide onto the surface of a sensor chip (e.g., via amine coupling).
- SPR Experiment:
 - Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.



- Inject a series of concentrations of the KEAP1 Kelch domain solution (analyte) over the sensor surface.
- Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of protein bound to the immobilized peptide.
- Data Analysis:
 - Generate sensorgrams by plotting the response units (RU) against time for each analyte concentration.
 - Fit the association and dissociation phases of the sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
 - Calculate the Kd as the ratio of kd/ka.
- Competition Assay (for solution-phase affinity):
 - To determine the binding affinity in solution and avoid potential artifacts from immobilization, a competition assay can be performed.[9][10]
 - A fixed concentration of KEAP1 is pre-incubated with varying concentrations of the Nrf2 peptide in solution before being injected over the sensor chip with immobilized Nrf2 peptide.
 - The decrease in the binding signal of KEAP1 to the immobilized peptide is used to determine the IC50 of the peptide in solution, which can then be used to calculate the solution-phase Kd.[9]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][21] A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger KEAP1 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.[7]

Methodology:

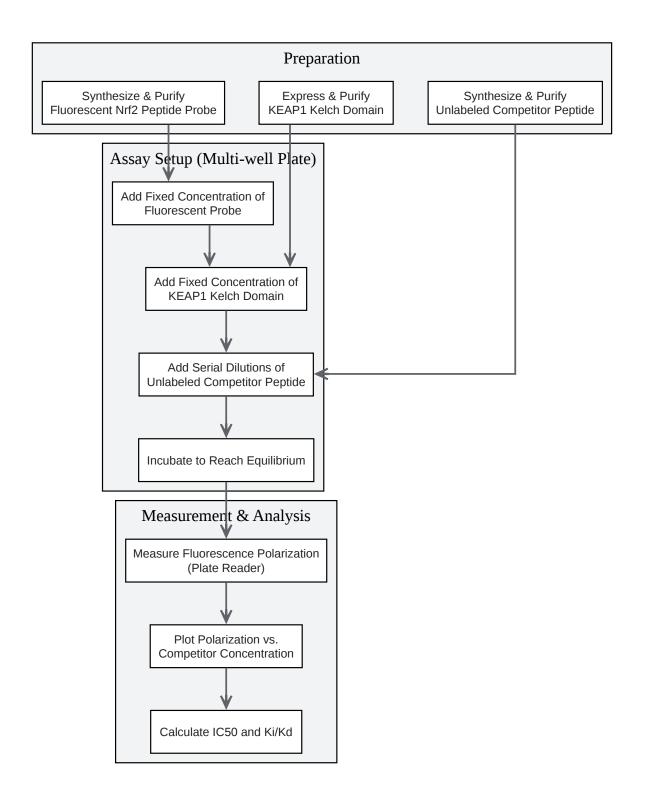


- Probe and Protein Preparation:
 - Synthesize a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide).[7]
 [12][22][23]
 - Purify the KEAP1 Kelch domain as described for ITC and SPR.
- FP Assay:
 - In a multi-well plate, add a fixed concentration of the fluorescently labeled Nrf2 peptide and the KEAP1 Kelch domain.
 - For competitive binding assays, add varying concentrations of an unlabeled competitor
 Nrf2 peptide or small molecule inhibitor.[6]
 - Incubate the plate at room temperature to allow the binding to reach equilibrium.
- Measurement:
 - Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[6][21]
- Data Analysis:
 - For direct binding, plot the change in fluorescence polarization against the concentration of KEAP1 to determine the Kd.
 - For competitive binding, plot the change in fluorescence polarization against the concentration of the competitor to determine the IC50, which can be converted to a Ki or Kd value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of a novel Nrf2-derived peptide to KEAP1 using a competitive fluorescence polarization assay.





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Caption: A typical workflow for a competitive fluorescence polarization assay.



This guide provides a foundational comparison of Nrf2-derived peptides based on their binding affinities to KEAP1. Researchers can use this information to select appropriate peptides for their studies and to design new, more potent inhibitors of the KEAP1-Nrf2 interaction for therapeutic development.

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